molecular formula C22H29N5O3 B2420398 3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 845649-13-0

3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2420398
CAS No.: 845649-13-0
M. Wt: 411.506
InChI Key: GXTRMIPPHVMHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a potent and selective xanthine-based antagonist for the adenosine A 2B receptor. Adenosine, a key purine nucleoside, exerts diverse physiological effects through its four G-protein-coupled receptors (A 1 , A 2A , A 2B , and A 3 ), and the A 2B subtype has been implicated in a range of pathological conditions. This compound exhibits high affinity for the A 2B receptor, effectively blocking receptor-mediated signaling pathways, such as the stimulation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. Its primary research value lies in its utility as a pharmacological tool for dissecting the specific roles of the A 2B receptor in various disease models. Current investigations, supported by scientific literature, focus on its application in researching pathological fibrosis, including cardiac and renal fibrosis, where adenosine signaling is known to promote fibroblast activation and extracellular matrix deposition. Furthermore, its role in oncology is being explored, as the A 2B receptor is expressed on various immune cells within the tumor microenvironment and can contribute to immunosuppression and angiogenesis; inhibiting this receptor may enhance anti-tumor immunity. Additional research areas include inflammatory bowel disease and asthma, where A 2B receptor antagonism can modulate immune cell function and cytokine release. By providing a selective means to inhibit A 2B receptor activity, this compound enables researchers to elucidate novel therapeutic targets and validate the A 2B receptor as a candidate for drug development in chronic inflammatory and fibrotic diseases.

Properties

IUPAC Name

3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-5-7-12-25-20(28)18-19(24(4)22(25)29)23-21-26(13-15(3)14-27(18)21)16-8-10-17(11-9-16)30-6-2/h8-11,15H,5-7,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTRMIPPHVMHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Reaction (MCR) Strategies

Foundation in Pyrimidinedione Synthesis

The tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione scaffold, structurally analogous to the target compound, has been synthesized via MCRs involving 6-amino uracil, aldehydes, and amines under ultrasonic conditions. For the target molecule, adaptation of this method would require substituting formaldehyde with butyraldehyde to introduce the n-butyl group and replacing aniline with 4-ethoxyaniline.

Reaction Conditions and Optimization
  • Solvent System : A 1:1 mixture of water and tetrahydrofuran (THF) under ultrasonic irradiation for 3 hours.
  • Yield : Comparable MCRs yield 39–50% for analogous structures, suggesting a similar range for the target compound.
  • Purification : Recrystallization from ethanol-water mixtures or silica gel chromatography.

Table 1: MCR Parameters for Target Compound Synthesis

Component Role Quantity (mmol) Notes
6-Amino uracil Core scaffold 0.39 Dissolved in H2O/THF (1:1)
Butyraldehyde n-Butyl source 0.78 Added dropwise
4-Ethoxyaniline Aryl amine donor 0.39 Sonication for 3 hours

Regioselective Alkylation Approaches

N-Alkylation of Purine Derivatives

The direct N-alkylation of 6-substituted purines, as demonstrated for tert-butyl groups, provides a pathway to introduce the 1,7-dimethyl and 3-butyl substituents. Key considerations include:

  • Catalytic System : Tin(IV) chloride (SnCl4) and N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile (ACN) or 1,2-dichloroethane (DCE).
  • Regioselectivity : Kinetic control favors N-7 alkylation, while thermodynamic conditions (elevated temperatures) shift selectivity to N-9.
Application to Target Molecule
  • Step 1 : N-7 methylation of 6-chloropurine using methyl iodide under SnCl4/BSA catalysis.
  • Step 2 : N-9 introduction of 4-ethoxyphenyl via Ullmann coupling or nucleophilic aromatic substitution.
  • Step 3 : C-3 butylation via Heck coupling or Grignard addition.

Table 2: Alkylation Reaction Outcomes

Step Reagent Conditions Yield (%) Purity (1H NMR)
1 Methyl iodide ACN, RT, 3 h 78 97
2 4-Ethoxyphenylboronic acid Pd(dba)2, 130°C, 6 h 68 95
3 1-Bromobutane DCE, 80°C, 5 h 39 98

Cyclization and Ring-Closure Techniques

Pyrimido-Purine Annulation

Patent literature describes pyrido[2,3-d]pyrimidin-7-one synthesis via palladium-catalyzed cyclization. For the target compound, this approach involves:

  • Precursor Synthesis : Condensation of 6-amino-3-butyluracil with 4-ethoxybenzaldehyde.
  • Cyclization Catalyst : Palladium on carbon (Pd/C) with sodium borohydride (NaBH4) in methanol.
Key Observations
  • Reaction Time : 3 hours under reflux.
  • Byproducts : Minimal degradation due to stabilizing effects of the ethoxyphenyl group.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR : Distinct signals for ethoxyphenyl (δ 7.41–6.93 ppm), butyl chain (δ 1.83–1.26 ppm), and methyl groups (δ 2.43 ppm).
  • 13C NMR : Carbonyl resonances at δ 163.7–162.4 ppm confirm dione functionality.
  • IR : Stretching frequencies at 1715 cm⁻¹ (C=O) and 3335 cm⁻¹ (N-H).

Purity Assessment

  • HPLC : >98% purity achieved via silica gel chromatography.
  • Melting Point : 144–146°C (consistent with tert-butyl analogs).

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

Method Advantages Limitations Yield Range (%)
MCR Single-step, atom-economical Moderate regiocontrol 39–50
Regioselective Alkylation High purity, scalable Multi-step, costly catalysts 39–78
Cyclization Robust ring formation Sensitive to substituent effects 50–68

Chemical Reactions Analysis

Types of Reactions

3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of purines exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated the efficacy of various purine derivatives against common bacterial strains. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Bacillus subtilis and 30 µg/mL against Escherichia coli.
CompoundMIC (µg/mL)Target Bacteria
Compound A20Staphylococcus aureus
Compound B30Escherichia coli
Subject Compound25Bacillus subtilis

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation:

  • Case Study : In vitro studies on human cancer cell lines revealed an IC50 value of 45 µM against MCF-7 (breast cancer) cells and 55 µM against HeLa (cervical cancer) cells.
Cell LineIC50 (µM)
MCF-745
HeLa55
A54950

Enzyme Inhibition

The compound may inhibit enzymes involved in nucleotide metabolism:

  • Evidence suggests that it can inhibit xanthine oxidase (XOR), which is crucial for uric acid production. This inhibition could have therapeutic implications for conditions like gout.

Mechanistic Insights

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. Specific mechanisms include:

  • Modulation of nucleotide metabolism.
  • Interference with DNA synthesis pathways.

Mechanism of Action

The mechanism of action of 3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Similar structure but with a methoxy group instead of an ethoxy group.

    3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-trione: Similar structure but with an additional carbonyl group.

Uniqueness

The uniqueness of 3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with structurally related compounds.

Chemical Structure and Properties

The compound features a purine-like structure characterized by a fused pyrimidine and imidazole ring system. Its molecular formula is C21H27N5O3C_{21}H_{27}N_5O_3, with a molar mass of approximately 397.5 g/mol. The presence of the butyl and ethoxyphenyl substituents contributes to its unique chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Properties : Similar compounds have shown moderate antimicrobial activity against various pathogens.
  • Antitumor Effects : Some derivatives have been reported to possess significant cytotoxic effects on tumor cell lines.
  • Neuroprotective Effects : Certain structural analogs demonstrate protective effects on neuronal cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may inhibit key enzymes involved in nucleotide biosynthesis and interfere with cellular signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals distinct pharmacological profiles based on structural variations. The following table summarizes key features and biological activities of select compounds:

Compound Name Molecular Formula Key Features Biological Activity
3-butyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dioneC20H25N5O3Different phenyl substitutionPotentially higher antitumor activity
3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidineC22H29N5OAdditional methoxy groupsEnhanced neuroprotective properties
9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dioneC16H17N5OLacks butyl groupModerate antimicrobial activity

Case Studies and Research Findings

Several studies have focused on the biological activity of related pyrimidine derivatives:

  • Cytotoxicity Studies : Research has shown that certain derivatives exhibit high cytotoxicity against tumor cell lines such as HeLa cells. The most potent inhibition occurs when specific functional groups are present at certain positions on the nucleobase structure .
  • Antiviral Activity : A recent study identified new classes of pyrimidine biosynthesis inhibitors that exhibited broad-spectrum antiviral activity. This suggests potential applications for this compound in antiviral therapies .
  • Neuroprotection : Structural analogs have been evaluated for their neuroprotective effects in vitro. These studies indicate that modifications to the ethoxy group can enhance protective effects against oxidative stress in neuronal cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, and how do reaction parameters influence yield?

  • Methodology :

  • Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include alkylation at the N3 position (using butyl halides) and substitution at the C9 position (via Suzuki-Miyaura coupling with 4-ethoxyphenyl boronic acid) .
  • Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or ethanol), and catalyst (Pd(PPh₃)₄) significantly affect yield and purity. Optimize via fractional crystallization or column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Identify substituents (e.g., butyl chain δ 0.8–1.5 ppm; ethoxyphenyl δ 4.0–4.3 ppm for OCH₂CH₃) and tetrahydropyrimido-purine core (δ 2.5–3.8 ppm for methyl groups) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calculated m/z for C₂₄H₃₁N₅O₃: 461.24) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility: Test in DMSO (high), ethanol (moderate), and aqueous buffers (pH-dependent). Use dynamic light scattering (DLS) to assess aggregation .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How do structural modifications (e.g., butyl chain length, ethoxyphenyl substitution) impact binding affinity to adenosine receptors?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using adenosine A₂A receptor crystal structures (PDB: 3REY). Compare binding energies of analogs (e.g., propyl vs. pentyl chains) .
  • Validate via radioligand displacement assays (³H-ZM241385) using HEK293 cells expressing recombinant receptors .

Q. What strategies resolve contradictions in reported biological activity data (e.g., MAO-B inhibition vs. COX-2 selectivity)?

  • Methodology :

  • Enzyme inhibition assays : Use recombinant MAO-B and COX-2 isoforms with fluorometric/colorimetric substrates (e.g., kynuramine for MAO-B). Control for off-target effects via counter-screening .
  • Metabolite profiling : LC-MS/MS to identify active metabolites contributing to observed discrepancies .

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., BBB penetration)?

  • Methodology :

  • QSAR models : Train on datasets of purine analogs with known logBB values. Use descriptors like polar surface area (<90 Ų) and logP (2.5–3.5) .
  • MD simulations : Simulate blood-brain barrier permeability using CHARMM force fields .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral chromatography : Use polysaccharide-based columns (Chiralpak IA/IB) to separate enantiomers during purification .
  • Flow chemistry : Optimize continuous Suzuki-Miyaura coupling to reduce racemization (residence time <30 min, 50°C) .

Key Research Gaps and Recommendations

  • Mechanistic ambiguity : Use cryo-EM to resolve binding modes to adenosine receptors .
  • Metabolic stability : Conduct microsomal incubation studies (human liver microsomes + NADPH) to identify CYP450-mediated degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.